molecular formula C20H18BrNO B11574020 N-[4-(benzyloxy)benzyl]-4-bromoaniline CAS No. 393127-31-6

N-[4-(benzyloxy)benzyl]-4-bromoaniline

Cat. No.: B11574020
CAS No.: 393127-31-6
M. Wt: 368.3 g/mol
InChI Key: WKIVAQYYMTXMAG-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzyl]-4-bromoaniline is an organic compound that features a benzyl group substituted with a benzyloxy group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)benzyl]-4-bromoaniline typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. One common method involves the reaction of 4-bromoaniline with 4-(benzyloxy)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)benzyl]-4-bromoaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions result in the formation of various substituted anilines .

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-4-bromoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects . Additionally, its interaction with cellular signaling pathways can result in anticancer activity by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

N-[4-(benzyloxy)benzyl]-4-bromoaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

393127-31-6

Molecular Formula

C20H18BrNO

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-N-[(4-phenylmethoxyphenyl)methyl]aniline

InChI

InChI=1S/C20H18BrNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2

InChI Key

WKIVAQYYMTXMAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)Br

Origin of Product

United States

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